3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
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Overview
Description
3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
- 3-[(4-bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
- 3-[(4-bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
Uniqueness
Compared to similar compounds, 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOWJYCJFEXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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